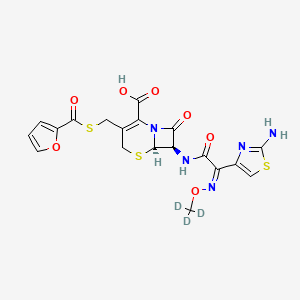
Ceftiofur-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftiofur-D3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₄D₃N₅O₇S₃ and its molecular weight is 526.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Ceftiofur-D3 is known for its long-acting properties, which enhance its efficacy in treating infections. Studies have demonstrated its pharmacokinetics in different species:
- Elephants : A study showed that after subcutaneous administration, the maximum plasma concentration of desfuroylceftiofur acetamide (the active metabolite) was observed at approximately 47 hours post-injection, with a mean area under the curve (AUC) of 145.8 μg·h/mL .
- Pigs : Research indicated that after intramuscular administration, higher concentrations of ceftiofur were detected in the duodenum and ileum compared to cefquinome. The microbiome analysis revealed shifts in microbial populations post-treatment, which may influence antimicrobial resistance patterns .
- Cattle : Ceftiofur is extensively used in feedlot cattle to treat respiratory diseases and postpartum metritis. Its pharmacokinetic profile has shown effective tissue penetration, maintaining therapeutic levels for extended periods .
Clinical Applications
This compound is employed to combat various bacterial infections across multiple species:
- Respiratory Infections : In cattle and pigs, ceftiofur is frequently administered to manage respiratory diseases caused by pathogens like Mannheimia hemolytica. Studies have shown significant reductions in bacterial loads following treatment .
- Postpartum Metritis : In dairy cows, ceftiofur has been effective in treating metritis, improving reproductive performance and reducing the incidence of subsequent infections .
- Enteric Diseases : Although extra-label use is restricted, ceftiofur has been used to treat enteric infections in cattle, highlighting its versatility as an antimicrobial agent .
Resistance Patterns
The extensive use of this compound raises concerns about antimicrobial resistance. Research indicates that:
- Microbiome Shifts : Treatment with ceftiofur leads to changes in gut microbiota composition, with notable increases in resistant strains such as Prevotella and Bacteroides .
- Resistance Development : Studies have documented the emergence of resistant E. coli strains following ceftiofur administration, necessitating careful monitoring and stewardship practices .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with this compound:
-
Case Study on Cattle Respiratory Disease :
- A controlled trial assessed the efficacy of this compound in treating respiratory disease in feedlot cattle. Results showed a significant decrease in clinical signs and bacterial counts post-treatment, demonstrating its effectiveness as a therapeutic option.
-
Case Study on Dairy Cow Metritis :
- In a cohort of postpartum dairy cows treated with this compound, researchers observed improved recovery rates from metritis compared to untreated controls. This study underscores the importance of timely intervention with ceftiofur to enhance reproductive health.
Propiedades
Fórmula molecular |
C₁₉H₁₄D₃N₅O₇S₃ |
|---|---|
Peso molecular |
526.58 |
Sinónimos |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Excenel-d3; Excenel RTU-d3; U 64279A-d3; U 67279A-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















